6-[(trifluoromethyl)sulfanyl]pyridine-2-carboxylic acid
Description
6-[(Trifluoromethyl)sulfanyl]pyridine-2-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at position 2 and a trifluoromethylsulfanyl (-SCF₃) substituent at position 6. The trifluoromethylsulfanyl group imparts unique electronic and steric properties, enhancing lipophilicity and metabolic stability, which are critical in agrochemical and pharmaceutical applications.
Key physicochemical properties inferred from structural analogs:
- Molecular formula: C₇H₄F₃NO₂S
- Molecular weight: 231.17 g/mol
- Functional groups: Carboxylic acid (-COOH), trifluoromethylsulfanyl (-SCF₃).
Properties
CAS No. |
1204234-93-4 |
|---|---|
Molecular Formula |
C7H4F3NO2S |
Molecular Weight |
223.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-6-(trifluoromethyl)pyridine with copper(I) cyanide in the presence of potassium iodide and dimethylformamide (DMF) at elevated temperatures . The reaction mixture is then quenched with ice water and extracted with ethyl acetate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity 6-[(trifluoromethyl)sulfanyl]pyridine-2-carboxylic acid .
Chemical Reactions Analysis
Types of Reactions
6-[(Trifluoromethyl)sulfanyl]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the carboxylic acid group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like DMF or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
6-[(Trifluoromethyl)sulfanyl]pyridine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[(trifluoromethyl)sulfanyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins or enzymes. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 6-[(trifluoromethyl)sulfanyl]pyridine-2-carboxylic acid with structurally related pyridine-2-carboxylic acid derivatives:
Key Observations:
- Lipophilicity : -SCF₃ increases logP values relative to -CF₃, enhancing membrane permeability but possibly reducing aqueous solubility.
- Synthetic Accessibility : Methyl and trifluoromethyl analogs are synthesized via standardized acyl chloride or Suzuki coupling methods , while sulfanyl derivatives require nucleophilic substitution with thiols .
Physicochemical and Spectral Data
Biological Activity
6-[(Trifluoromethyl)sulfanyl]pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The compound is characterized by the presence of a trifluoromethyl group and a sulfanyl moiety attached to a pyridine ring, which contributes to its unique chemical properties. The molecular formula is with a molecular weight of 239.19 g/mol.
| Property | Value |
|---|---|
| CAS Number | 1204234-93-4 |
| Molecular Formula | C₇H₄F₃N₂O₂S |
| Molecular Weight | 239.19 g/mol |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, while the pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins. Additionally, the carboxylic acid group can form hydrogen bonds, facilitating interactions with enzyme active sites or receptors.
Antimicrobial Properties
Recent studies have indicated that derivatives of pyridine-2-carboxylic acids exhibit antimicrobial activity. For instance, a study demonstrated that certain trifluoromethyl-pyridine carboxylic acids showed effective inhibition against various bacterial strains, suggesting potential as antimicrobial agents .
Anti-inflammatory Effects
Research has shown that compounds containing carboxylic acid functionalities can modulate inflammatory pathways. In particular, related compounds have been investigated for their ability to inhibit pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .
Case Studies
- Inhibition of Enzymatic Activity : A study focused on the inhibitory effects of pyridine-2-carboxylic acid derivatives on Dipeptidyl Peptidase IV (DPP-IV), an important target for type 2 diabetes treatment. The findings suggested that modifications to the pyridine ring significantly enhanced DPP-IV inhibition, highlighting the importance of structural variations in biological activity .
- Binding Affinity Studies : Complexes formed with zinc ions and trifluoromethyl-pyridine carboxylic acids were evaluated for their binding affinity to bovine serum albumin (BSA). The results indicated high binding constants (10^5–10^6 L mol−1), suggesting strong interactions with biomolecules that could be leveraged for drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
